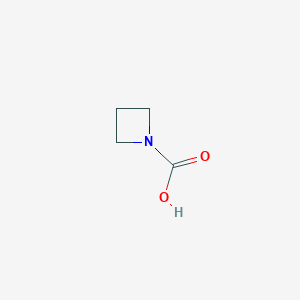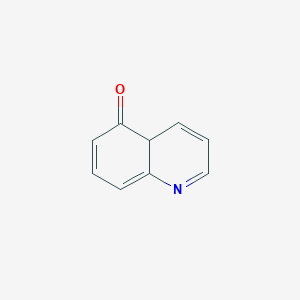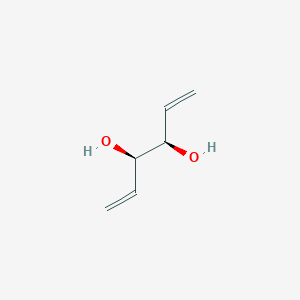
Azetidine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine-1-carboxylic acid is a four-membered nitrogen-containing heterocyclic compound It is an analogue of proline and is known for its significant ring strain, which imparts unique reactivity and stability properties
準備方法
Synthetic Routes and Reaction Conditions: Azetidine-1-carboxylic acid can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. For example, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides have been employed to produce functionalized azetidines under mild conditions .
化学反応の分析
Types of Reactions: Azetidine-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive and suitable for ring-opening and expansion reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. For example, the reduction of β-lactams to azetidines can be achieved using lithium aluminum hydride (LAH) in diethyl ether .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reduction of β-lactams typically yields azetidines, while oxidation reactions can produce various functionalized derivatives .
科学的研究の応用
Azetidine-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds. In biology, it serves as a proline analogue and is used to study protein folding and stability. In medicine, this compound derivatives have shown potential as therapeutic agents, including antihypertensive and anticoagulant drugs . Additionally, it is used in the development of new materials and polymers .
作用機序
The mechanism of action of azetidine-1-carboxylic acid involves its incorporation into proteins in place of proline, leading to the formation of misfolded proteins. This misincorporation triggers the unfolded protein response and subsequent protein degradation . The compound’s unique ring strain and nitrogen-containing structure contribute to its reactivity and biological effects.
類似化合物との比較
Azetidine-1-carboxylic acid is similar to other four-membered nitrogen-containing heterocycles, such as aziridines and pyrrolidines. it is unique due to its intermediate ring strain, which provides a balance between reactivity and stability . Other similar compounds include azetidine-2-carboxylic acid, pyrrolidine, and piperidine
特性
分子式 |
C4H7NO2 |
|---|---|
分子量 |
101.10 g/mol |
IUPAC名 |
azetidine-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO2/c6-4(7)5-2-1-3-5/h1-3H2,(H,6,7) |
InChIキー |
KVVMXWRFYAGASO-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)




